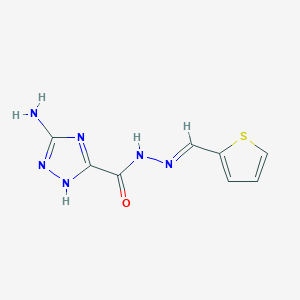

(E)-5-amino-N'-(tiofen-2-ilmetilen)-1H-1,2,4-triazol-3-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide is a useful research compound. Its molecular formula is C8H8N6OS and its molecular weight is 236.25. The purity is usually 95%.

BenchChem offers high-quality (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Muestra una prometedora coordinación hacia Hg2+, con mínima interferencia de otros iones metálicos (Ag+, Mn2+, Fe3+, Al3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Fe2+, y Cr3+). El límite de detección es 3.8 × 10^−8 M .

- Impacto: La eliminación adecuada de Hg2+ del agua natural y los efluentes de aguas residuales es crucial para prevenir riesgos para la salud .

- Perspectivas: Las consideraciones teóricas mejoran nuestra comprensión del comportamiento e interacciones del compuesto .

Detección de Iones Metálicos y Coordinación

Monitoreo Ambiental

Estudios Teóricos

Formación de Complejos Metálicos

Mecanismo De Acción

Target of Action

Similar compounds have shown promising coordination towards various metal ions .

Mode of Action

It’s known that similar schiff base ligands show different electronic, geometrical, and biological properties when they combine with transition metal ions . These properties can alter the kinetic and thermodynamic properties of these complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions .

Biochemical Pathways

Schiff base metal complexes have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The in-silico admet properties of similar compounds pointed to a significant drug-likeness feature, based on the lipinski criteria .

Result of Action

Similar compounds have shown marked anticancer activities . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the geometrical shape and the nature of the central atoms in similar compounds have been identified as more effective factors for antimicrobial activities

Actividad Biológica

(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N6OS and a molecular weight of 236.25 g/mol. It features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the thiophene moiety further enhances its pharmacological profile.

Synthesis

The synthesis of (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation of thiophene derivatives with hydrazine and suitable aldehydes. The synthetic route can be summarized as follows:

- Formation of the Triazole Ring : The initial step involves the reaction of thiophene derivatives with hydrazine to form the triazole framework.

- Introduction of Functional Groups : Subsequent reactions introduce amino and carbohydrazide functionalities to yield the final product.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide shows significant cytotoxic effects against various cancer cell lines. The compound's activity is often compared to established anticancer agents like cisplatin.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 27.3 | |

| HCT-116 (Colon Cancer) | 6.2 | |

| HepG-2 (Liver Cancer) | 43.4 |

These results suggest that the compound may inhibit cell proliferation effectively while demonstrating lower toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : Various studies have shown that triazole derivatives exhibit activity against bacterial strains such as Mycobacterium tuberculosis and fungal pathogens. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

The proposed mechanisms through which (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide exerts its biological effects include:

- Inhibition of Enzyme Activity : The triazole ring can act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to programmed cell death in cancer cells through activation of apoptotic pathways.

- Antiangiogenic Properties : Some derivatives have shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- A study demonstrated that a derivative with a similar structure exhibited an IC50 value of 10 µM against breast cancer cells while maintaining low toxicity against normal fibroblasts.

Propiedades

IUPAC Name |

3-amino-N-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6OS/c9-8-11-6(12-14-8)7(15)13-10-4-5-2-1-3-16-5/h1-4H,(H,13,15)(H3,9,11,12,14)/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKFFGMFPHBNI-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.